molecular formula C10H9N3O B8288208 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one

1-(5-aminopyridin-2-yl)pyridin-2(1H)-one

Cat. No.: B8288208
M. Wt: 187.20 g/mol
InChI Key: KUBIMDNSMHZSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-aminopyridin-2-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-(5-aminopyridin-2-yl)pyridin-2-one

InChI

InChI=1S/C10H9N3O/c11-8-4-5-9(12-7-8)13-6-2-1-3-10(13)14/h1-7H,11H2

InChI Key

KUBIMDNSMHZSFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=NC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-amino-6-bromopyridine (865 mg, 5.00 mmol), 2-hydroxypyridine (475 mg, 5.00 mmol), N,N′-dimethylethylenediamine (0.215 mL, 2.00 mmol) and K2CO3 (1.38 g, 10.0 mmol) in dioxane (8 mL) was degassed with Argon before being charged with CuI (190 mg, 1.00 mmol). The mixture in a sealed tube was heated at 110° C. overnight. After being cooled down, H2O and nBuOH were added. The organic phase was separated, and concentrated in vacuo to give 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one (316 mg).
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
0.215 mL
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
190 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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